GSK484 Exhibits 4-Fold Higher Potency Than GSK199 in PAD4 Inhibition
GSK484 hydrochloride demonstrates an IC50 of 50 nM for PAD4 in the absence of calcium, which is 4-fold more potent than the structurally related PAD4 inhibitor GSK199, which has an IC50 of 200 nM under identical calcium-free conditions . Both compounds were evaluated using fluorescence polarization binding assays [1]. This potency difference is consistently reported across multiple vendors and studies .
| Evidence Dimension | Inhibitory Potency (IC50) against PAD4 in calcium-free conditions |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | GSK199: 200 nM |
| Quantified Difference | 4-fold higher potency (GSK484 is 4x more potent) |
| Conditions | Fluorescence polarization binding assay, 0 mM Ca2+ |
Why This Matters
Higher potency reduces the required concentration for effective PAD4 inhibition in vitro, minimizing potential off-target effects and improving assay signal-to-noise ratios.
- [1] Lewis, H. D., et al. (2015). Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation. Nature Chemical Biology, 11(3), 189-191. View Source
